VU0255035 is a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR) subtype. [] It is a small molecule that exhibits greater than 75-fold selectivity for M1 mAChRs relative to M2-M5 subtypes. [, ] This high selectivity makes it a valuable tool for investigating the specific roles of the M1 receptor in various physiological and pathological processes. VU0255035 has been widely used in in vitro and in vivo studies to elucidate the function of M1 receptors in the central nervous system, peripheral nervous system, and other organ systems. [, , , , , , , , , , , ]
VU 0255035 is a selective antagonist of the M1 muscarinic acetylcholine receptor, which plays a significant role in various neurological functions. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuroprotection and seizure management. VU 0255035 is chemically described as N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1,2,5]thiadiazole-4 sulfonamide, indicating a complex molecular structure that contributes to its pharmacological properties.
VU 0255035 was developed as part of research aimed at understanding the role of muscarinic receptors in neurological disorders. It is classified under muscarinic acetylcholine receptor antagonists, specifically targeting the M1 subtype. This classification is crucial as it differentiates VU 0255035 from other muscarinic antagonists that may have different receptor selectivity and therapeutic effects .
The synthesis of VU 0255035 involves multiple steps that integrate various chemical reactions to construct its complex structure. While specific proprietary methods may not be publicly detailed, the general approach typically includes:
The synthesis requires careful control of reaction conditions, including temperature, solvents, and catalysts to ensure high yields and purity of VU 0255035. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the final product.
The molecular structure of VU 0255035 features several key components:
The compound has a molecular formula of C₁₅H₁₈N₄O₃S and a molecular weight of approximately 342.39 g/mol. Its structural complexity allows for selective interaction with the M1 muscarinic receptor while minimizing off-target effects.
VU 0255035 undergoes various chemical reactions that are critical for its pharmacological activity:
The binding affinity and specificity are assessed through radiolabeled ligand binding assays and functional assays measuring downstream signaling pathways affected by M1 receptor inhibition .
VU 0255035 acts primarily as an antagonist at the M1 muscarinic acetylcholine receptor. The mechanism can be summarized as follows:
Studies indicate significant reductions in seizure scores in animal models treated with VU 0255035 compared to control groups, demonstrating its efficacy in modulating receptor activity .
Characterization studies using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions relevant for formulation development.
VU 0255035 has several notable applications in scientific research:
The quest for subtype-selective muscarinic acetylcholine receptor (mAChR) antagonists faced decades of challenges due to the high homology among M1-M5 receptor orthosteric sites. Early antagonists like pirenzepine exhibited limited selectivity (M1:M2 ratio of ~10:1), confounding mechanistic studies of M1-specific functions. The discovery of VU 0255035 (first reported in 2009) marked a breakthrough, achieving >75-fold selectivity for M1 over other subtypes (M1 Ki = 14.87 nM) [1] [3]. This selectivity stemmed from strategic chemical modifications: incorporation of a benzothiadiazole sulfonamide group enabled precise interaction with non-conserved M1 residues, while earlier analogs exhibited off-target binding at M2/M4 receptors. The compound’s brain penetrance further distinguished it from peripherally restricted predecessors, enabling in vivo CNS studies [1] [2]. By 2017, VU 0255035 had become a reference tool compound for in vitro and in vivo M1 research, cited in over 50 studies exploring epilepsy, cognitive function, and neurodegeneration [1] [9].
VU 0255035’s molecular structure (N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide) enables competitive antagonism at the M1 orthosteric site. Its binding triggers a conformational shift in the receptor’s transmembrane domain, inhibiting Gαq-PLCβ signaling and downstream excitatory responses [1] [7]. Critically, this action modulates neuronal excitability without abolishing basal cholinergic tone—a key advance over non-selective antagonists like scopolamine that induce global suppression of muscarinic signaling. The M1 receptor’s prevalence in the hippocampus, cortex, and amygdala positions VU 0255035 as a probe for decoding roles in synaptic plasticity, seizure generation, and fear extinction [4] [9]. Structural studies confirm that VU 0255035’s benzothiadiazole moiety confers selectivity by exploiting a unique hydrophobic pocket in M1, absent in M2/M4 receptors [3] [10].
VU 0255035 has challenged the "monolithic" view of mAChR function by demonstrating that M1 inhibition does not uniformly suppress cognition. Unlike pan-antagonists, it spares hippocampal long-term potentiation (LTP) while blocking specific excitatory outputs in the basolateral amygdala (BLA) [4] [9]. This selectivity has refined models of cholinergic signaling in disease:
Table 1: Key Properties of VU 0255035
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₈H₂₀N₆O₃S₂ | HRMS [1] |
Molecular Weight | 432.52 g/mol | HPLC [1] |
CAS Number | 1135243-19-4 | Registry [3] |
M1 Ki | 14.87 nM | Radioligand [1] |
Selectivity (vs. M2-M5) | >75-fold | Functional assay [1] |
Solubility (DMSO) | 8.65 mg/mL (20 mM) | Solubility test [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7